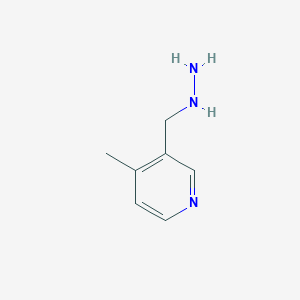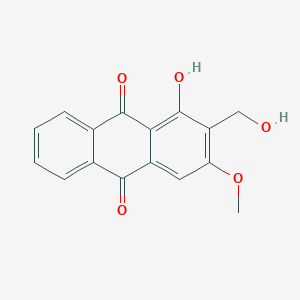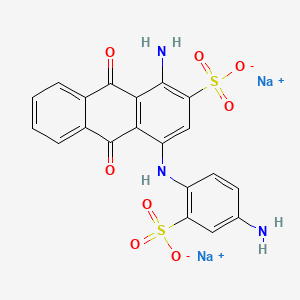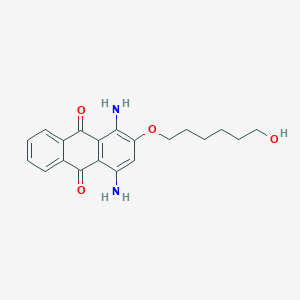
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound has unique properties due to the presence of amino and hydroxyhexyl groups, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1 and 4 positions.
Etherification: The hydroxyhexyl group is introduced through an etherification reaction, where a hydroxyhexyl halide reacts with the anthraquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The reactions are typically conducted in the presence of catalysts and solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyhexyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
科学的研究の応用
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyhexyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without amino or hydroxyhexyl groups.
2,6-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Uniqueness
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is unique due to the specific positioning of its amino and hydroxyhexyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
95618-39-6 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,4-diamino-2-(6-hydroxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c21-14-11-15(26-10-6-2-1-5-9-23)18(22)17-16(14)19(24)12-7-3-4-8-13(12)20(17)25/h3-4,7-8,11,23H,1-2,5-6,9-10,21-22H2 |
InChIキー |
ACQGJGXKGUYTHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


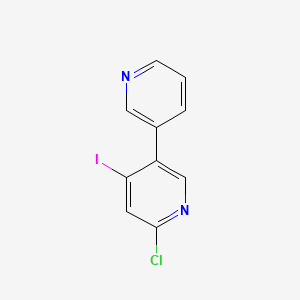
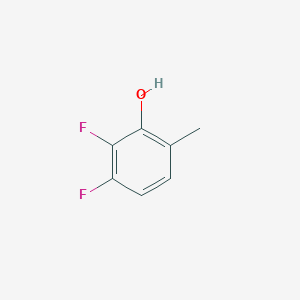
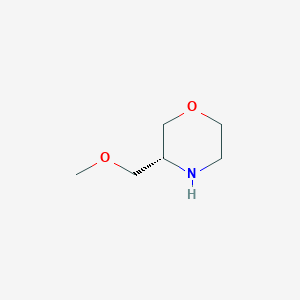
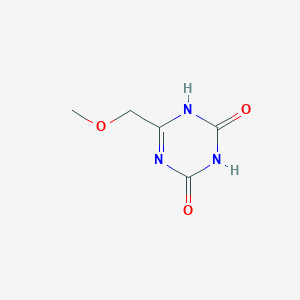
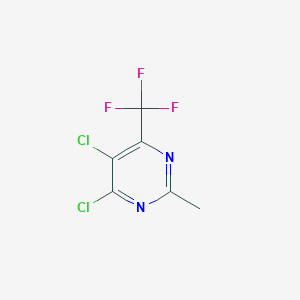

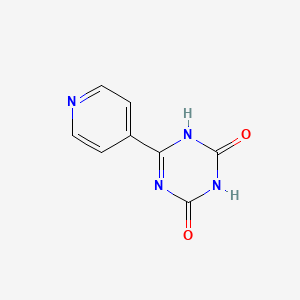
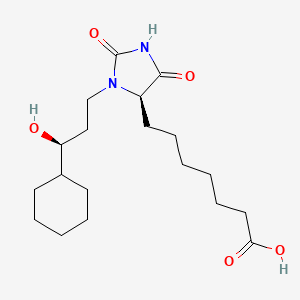
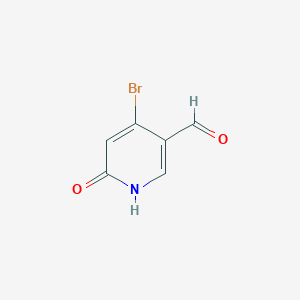
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
